Product packaging for Sodium 2-formylbenzenesulfonate(Cat. No.:CAS No. 1008-72-6)

Sodium 2-formylbenzenesulfonate

Cat. No.: B086834
CAS No.: 1008-72-6
M. Wt: 209.18 g/mol
InChI Key: ADPUQRRLAAPXGT-UHFFFAOYSA-M
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Description

Sodium 2-formylbenzenesulfonate, identified by the CAS Number 1008-72-6, is an organic chemical compound. emcochemicals.com It is also commonly referred to by several synonyms, including 2-Sulfobenzaldehyde sodium salt, Benzaldehyde-2-sulfonic acid sodium salt, and Sodium o-benzaldehyde sulfonate. cymitquimica.comsigmaaldrich.com The compound is characterized by a benzene (B151609) ring substituted with both a formyl (aldehyde) group and a sulfonic acid group, with the latter existing as a sodium salt. cymitquimica.com This unique structure, featuring two distinct functional groups, imparts a versatile reactivity that makes it a valuable intermediate in various chemical syntheses. cymitquimica.com Typically, it appears as a white to off-white or beige crystalline powder. emcochemicals.comchemicalbook.comhaz-map.com Its nature as a sodium salt enhances its ionic character, rendering it soluble in water. cymitquimica.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6NaO4S+ B086834 Sodium 2-formylbenzenesulfonate CAS No. 1008-72-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-formylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPUQRRLAAPXGT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041643
Record name Sodium 2-formylbenzenesulfonate
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Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid, Light beige crystalline powder; [Alfa Aesar MSDS]
Record name Benzenesulfonic acid, 2-formyl-, sodium salt (1:1)
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Record name 2-Formylbenzenesulfonic acid sodium salt
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CAS No.

1008-72-6
Record name Sodium o-formylbenzenesulfonate
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Record name Benzenesulfonic acid, 2-formyl-, sodium salt (1:1)
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Record name Sodium 2-formylbenzenesulfonate
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Record name Sodium 2-formylbenzenesulphonate
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Record name SODIUM O-FORMYLBENZENESULFONATE
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Advanced Synthetic Methodologies and Chemical Synthesis of Sodium 2 Formylbenzenesulfonate

Physical Properties

Sodium 2-formylbenzenesulfonate is typically a solid under standard conditions, with notable solubility in aqueous solutions. cymitquimica.comscbt.com

Property Description
Appearance White to off-white or beige crystalline powder. cymitquimica.comemcochemicals.comdebornchem.comchemicalbook.com
Solubility Soluble in water. cymitquimica.comguidechem.comscbt.com A common specification is 1 g dissolving in 10 mL of water to form a clear, colorless to faintly brownish-yellow solution. sigmaaldrich.comjnfuturechemical.comsigmaaldrich.com Its water solubility is reported as 1000 g/L at 25°C. chemdad.com
Melting Point Reported to be above 300°C. chemdad.com
Boiling Point Information not readily available. scbt.comfishersci.com
Density 1.503 g/cm³. emcochemicals.com

Advanced Reactivity and Chemical Transformations of Sodium 2 Formylbenzenesulfonate

Role as a Chemical Intermediate

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly in the dye and chemical specialties industries. emcochemicals.comchemicalbook.com

It is a crucial precursor for the synthesis of fluorescent whitening agent CBS (Disodium 4,4'-bis(2-sulfostyryl)biphenyl). chemicalbook.comgoogle.com Fluorescent brighteners like CBS are widely used as additives in detergents and textiles to enhance the appearance of whiteness. chemicalbook.com

Sodium 2-formylbenzenesulfonate is an important intermediate in the production of triphenylmethane (B1682552) dyes. emcochemicals.comchemicalbook.comgoogle.com Its bifunctional nature allows for the creation of complex chromophore systems characteristic of this dye class. It is also used more broadly in the synthesis of other dyes and pigments. emcochemicals.com

Use in Analytical Chemistry

While this compound is available as an analytical standard for quality control and research purposes, specific, widely documented applications as a derivatizing agent or analytical reagent in routine chemical analysis are not prevalent in the reviewed literature. sigmaaldrich.comsigmaaldrich.com Its primary role remains that of a synthetic building block. guidechem.com

Applications in Materials Science

The reactivity of this compound has been leveraged in the modification and synthesis of specialized materials.

One notable application is in the chemical modification of biopolymers. The compound reacts with chitosan (B1678972), a naturally occurring polysaccharide, to yield N-benzyl derivatives. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This reaction modifies the properties of chitosan, potentially for applications requiring altered solubility or functionality.

Furthermore, it has been used as a precursor in biotechnological processes. Research has explored its use in tests with fungal strains for the biotransformation of phenolic and non-phenolic precursors into stable, non-toxic dyes. scbt.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com This represents an intersection of chemical synthesis and biotechnology to produce novel colorants.

Advanced Spectroscopic and Structural Characterization of Sodium 2 Formylbenzenesulfonate

Industrial Applications

This compound serves as a key intermediate in the synthesis of several commercial products. emcochemicals.com It is notably used in the production of fluorescent whitening agents like CBS, which are added to detergents for textiles and paper. chemicalbook.com It is also a precursor for triphenylmethane (B1682552) dyes and certain moth repellents. emcochemicals.comchemicalbook.com Its properties make it a suitable additive for improving the quality and appearance of products such as washing powders, soaps, and liquid detergents. chemicalbook.com Furthermore, it is used in the synthesis of specialty chemicals, pigments, and the fungicide difenoconazole. emcochemicals.comchemicalbull.com It is also permitted for use as an inert ingredient in non-food pesticide products. haz-map.com

Research Applications

In a laboratory setting, Sodium 2-formylbenzenesulfonate is utilized as a precursor in biochemical research. It has been employed to study the capability of fungal strains to transform phenolic and non-phenolic precursors into stable, non-toxic dyes. scbt.comsigmaaldrich.comchemicalbook.com Additionally, it undergoes reaction with chitosan (B1678972) in the presence of sodium cyanoborohydride to form N-benzyl derivatives, demonstrating its utility in polymer modification studies. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Research Applications of Sodium 2 Formylbenzenesulfonate in Chemical and Materials Science

Industrial Intermediate

Its role as a building block is crucial in the production of several high-value chemical products. emcochemicals.com

Use in Detergent Formulations

Due to its role in producing optical brighteners, Sodium 2-formylbenzenesulfonate is considered an ideal additive for the light, textile, and daily chemical industries. chemicalbook.com The derivatives synthesized from it are incorporated into washing powders, laundry pastes, soaps, and liquid detergents to enhance the quality and appearance of these products. chemicalbook.com

List of Compounds

Table 2: List of Chemical Compounds

Compound Name CAS Number Molecular Formula
Sodium 2-formylbenzenesulfonate 1008-72-6 C₇H₅NaO₄S
o-chlorobenzaldehyde 89-98-5 C₇H₅ClO
Sodium sulfite 7757-83-7 Na₂SO₃
Potassium iodide 7681-11-0 KI
Chitosan (B1678972) 9012-76-4 (C₆H₁₁NO₄)n

Environmental Research and Degradation Studies of Sodium 2 Formylbenzenesulfonate

Presence and Transformation of Aromatic Sulfonate Derivatives in Water Systems

Aromatic sulfonate derivatives, including linear alkylbenzene sulfonates (LAS) and sulfonated naphthalenes, are detected in various water systems due to their widespread use and persistence. who.int LAS, a major component of detergents, is effectively removed in secondary wastewater treatment plants through a combination of biodegradation and adsorption to sludge. However, less biodegradable sulfonates can pass through treatment facilities and enter surface waters.

For example, sulfonated naphthalene-formaldehyde condensates, used as plasticizers and dispersants, have been detected in industrial effluents and river water. researchgate.net Their transformation in the environment appears to be slow, with lower oligomers being more mobile and detectable in water samples, while higher oligomers may be more persistent. researchgate.net The detection of these compounds highlights the potential for water-soluble, persistent organic pollutants to be transported over long distances in aquatic systems. Given its properties, Sodium 2-formylbenzenesulfonate could potentially exhibit similar behavior, underscoring the need for monitoring and further research into its environmental occurrence and transformation.

Environmental Monitoring and Analytical Methods for Detection in Water Samples

The detection and quantification of this compound in water samples are crucial for environmental monitoring, particularly in areas with industrial discharge. Given its high solubility in water, this compound can easily be dispersed in aquatic environments. sigmaaldrich.comcymitquimica.com The analytical methods for identifying organic compounds in water generally involve a multi-step process to isolate, concentrate, and measure the target chemical. env.go.jp

A primary method suitable for determining microgram-per-liter concentrations of such compounds in filtered wastewater and natural water involves solid-phase extraction (SPE) followed by gas chromatography/mass spectrometry (GC/MS). usgs.gov This approach is effective for compounds that can be efficiently separated from the water matrix onto a solid sorbent and are sufficiently volatile and thermally stable for GC analysis. usgs.gov

The general procedure includes the following steps:

Sample Preparation: Water samples are first filtered to remove any suspended particulate matter. This ensures that the analysis focuses on the dissolved-phase compounds. usgs.gov

Extraction and Concentration: The filtered water is passed through a disposable solid-phase cartridge, often containing a material like polystyrene-divinylbenzene resin. This resin adsorbs the organic compounds from the water. The cartridge is then dried, typically with nitrogen gas. usgs.gov

Elution: The adsorbed compounds are washed off the cartridge (eluted) using an organic solvent mixture, such as dichloromethane-diethyl ether. usgs.gov

Analysis: The resulting solution containing the concentrated analyte is then injected into a gas chromatograph coupled with a mass spectrometer (GC/MS) for separation and identification. env.go.jpusgs.gov The GC separates the different compounds in the mixture, and the MS helps in identifying them based on their unique mass-to-charge ratio.

The table below outlines a typical analytical workflow for detecting organic compounds like this compound in water.

Table 1: Analytical Workflow for Detection in Water Samples

Step Description Purpose Common Techniques
1. Sampling Collection of water samples from the environment. To obtain a representative sample for analysis. Grab sampling, composite sampling.
2. Filtration Passing the water sample through a filter. To remove suspended solids and particulate matter. usgs.gov Membrane filters (e.g., 0.45 µm).
3. Extraction Isolating the target compound from the water matrix. To separate the analyte from interfering substances and pre-concentrate it. env.go.jp Solid-Phase Extraction (SPE) using polystyrene-divinylbenzene cartridges. usgs.gov
4. Elution Washing the analyte from the extraction medium. To transfer the analyte into a small volume of solvent suitable for analysis. Dichloromethane-diethyl ether mixture. usgs.gov

| 5. Analysis | Separation, identification, and quantification of the analyte. | To determine the presence and concentration of the compound. | Capillary-column Gas Chromatography/Mass Spectrometry (GC/MS). usgs.gov |

Waste Water Treatment and Degradation Challenges

One of the primary challenges in treating wastewater containing such specialty chemicals is their potential resistance to conventional biological treatment processes. While some sources indicate the substance is not considered persistent, bioaccumulative, or toxic (PBT), the efficiency of its removal in standard activated sludge systems is not well-documented. cdhfinechemical.com The biological removal of specific chemical micropollutants can be inefficient, especially when they are present at low concentrations, which may lead to low bioavailability for the microorganisms in the biological reactors. nih.gov

Furthermore, industrial wastewater can be a complex mixture of various chemicals. The presence of other compounds can interfere with or inhibit the degradation of a specific target substance. Advanced oxidation processes (AOPs), such as ozonation or treatment with hydrogen peroxide and UV light, are often required to break down recalcitrant organic molecules into simpler, more biodegradable compounds. However, these technologies can be costly to implement and operate.

The table below summarizes key challenges associated with the treatment of wastewater containing this compound.

Table 2: Wastewater Treatment and Degradation Challenges

Challenge Description Potential Impact on Treatment
High Water Solubility The compound dissolves readily in water. sigmaaldrich.comcymitquimica.com Makes physical removal methods like simple sedimentation ineffective. Requires advanced treatment methods.
Low Concentration Bioavailability Microorganisms may struggle to effectively degrade pollutants present at very low concentrations in wastewater. nih.gov Can lead to incomplete removal in conventional biological treatment plants, allowing the compound to pass through into the environment.
Industrial Co-contaminants The compound is used in organic synthesis, including as a precursor for dyes, suggesting its wastewater stream may contain other chemicals. sigmaaldrich.com Other substances may be toxic to the microorganisms in biological treatment systems or may compete for degradation, reducing removal efficiency.
Need for Advanced Treatment Recalcitrant organic compounds often require more than conventional secondary treatment. May necessitate the use of costly Advanced Oxidation Processes (AOPs) or other tertiary treatments to achieve complete degradation. nih.gov

| Regulatory Compliance | All waste, including water containing this chemical, must be handled according to local, state, and federal regulations. scbt.com | Requires proper identification and management of the waste stream to avoid environmental release and ensure compliance. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 2-formylbenzenesulfonate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via sulfonation and formylation of benzene derivatives. For example, in catalyst preparation, sodium lignosulfonate is treated with this compound under controlled pH and temperature to form a phenylaldehyde condensation product, which serves as a robust support for metal immobilization. Key parameters include maintaining anhydrous conditions during formylation and optimizing stoichiometric ratios to avoid byproducts. Reaction yields can be monitored using HPLC or NMR to ensure purity ≥95% .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • FTIR : To confirm the presence of sulfonate (-SO₃⁻) and aldehyde (-CHO) functional groups.
  • XPS : To analyze the oxidation states of metals (e.g., Cu) in catalyst complexes.
  • Thermogravimetric Analysis (TG) : To assess thermal stability and decomposition profiles.
  • Elemental Analysis (EA) : For quantifying C, H, S, and Na content.
  • SEM/TEM : To evaluate morphological changes in catalyst supports.
    These techniques were validated in studies synthesizing nitrogen-containing heterocycles, ensuring structural integrity and catalytic activity .

Q. How is this compound utilized in modifying lignosulfonate supports for heterogeneous catalysts?

  • Methodological Answer : The aldehyde group in this compound reacts with amine groups in lignosulfonate via Schiff base chemistry, creating a crosslinked support. This modified matrix enhances metal (e.g., Cu) immobilization, as demonstrated in Lai et al. (2020). Researchers should optimize reaction time (e.g., 24–48 hours) and temperature (60–80°C) to maximize crosslinking efficiency while minimizing metal leaching .

Advanced Research Questions

Q. How can researchers optimize the catalytic efficiency of this compound-derived copper complexes in multicomponent reactions?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance substrate solubility and reaction kinetics.
  • Metal Loading : Optimize Cu(II) concentration (e.g., 5–10 mol%) to balance activity and stability.
  • Substrate Scope : Test diverse amines and aldehydes to evaluate catalytic versatility.
  • Recyclability : Conduct batch recycling experiments (≥5 cycles) with intermediate catalyst washing (ethanol/acetone) to assess activity retention.
    Lai et al. (2020) achieved 85–92% yields in tricyclic indole synthesis using these parameters .

Q. What strategies mitigate metal leaching in this compound-supported catalysts during heterocyclic compound synthesis?

  • Methodological Answer :

  • Support Functionalization : Introduce chelating groups (e.g., pyridine or imidazole) to strengthen metal-binding sites.
  • Post-Synthesis Treatment : Acid washing (e.g., 0.1 M HCl) to remove weakly adsorbed metal ions.
  • Leaching Analysis : Use ICP-MS to quantify metal loss after each cycle.
    Studies show that crosslinked lignosulfonate supports reduce Cu leaching to <2% per cycle under optimized conditions .

Q. How do electronic properties of this compound influence its reactivity in Schiff base formation?

  • Methodological Answer : The electron-withdrawing sulfonate group activates the aldehyde moiety, enhancing electrophilicity for nucleophilic attack by amines. Computational studies (e.g., DFT) can model charge distribution, while Hammett plots correlate substituent effects with reaction rates. Experimental validation involves synthesizing derivatives with electron-donating/withdrawing groups and comparing kinetic data .

Q. How should researchers address contradictions in reported stability data for this compound-based catalysts?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, substrate ratios).
  • Advanced Characterization : Use XPS and TEM to compare fresh vs. spent catalysts for structural changes.
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., ligand type, reaction time).
    Conflicting results often arise from differences in support preparation or metal-loading methods, necessitating rigorous protocol standardization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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